molecular formula C15H16Cl2N4O B2961801 2,4-dichloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzamide CAS No. 1448028-49-6

2,4-dichloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzamide

Cat. No.: B2961801
CAS No.: 1448028-49-6
M. Wt: 339.22
InChI Key: KWSVUARLAFEVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,4-dichloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzamide” is a chemical compound with the molecular formula C11H14Cl2N2O . It has an average mass of 261.148 Da and a monoisotopic mass of 260.048309 Da .


Synthesis Analysis

The synthesis of a similar compound, “2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide”, was reported based on N,N’-disubstituted hydrazinecarbothioamide . The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Novel compounds have been synthesized from derivatives similar to 2,4-dichloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzamide, leading to potential applications in the development of anti-inflammatory and analgesic agents. A study explored the synthesis of various heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This synthesis pathway provides a foundation for researching novel therapeutic agents with enhanced efficacy and selectivity (A. Abu‐Hashem et al., 2020).

Herbicidal Activity

Research on derivatives structurally related to this compound has shown potential herbicidal activity. A particular study highlighted the herbicidal efficacy of N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide on annual and perennial grasses, suggesting agricultural utility in forage legumes, certain turf grasses, and cultivated crops (K. Viste et al., 1970).

Anticancer Applications

The development of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an isotype-selective histone deacetylase (HDAC) inhibitor, showcases the potential for cancer treatment. MGCD0103 has demonstrated significant antitumor activity in vivo and has entered clinical trials, indicating the applicability of such compounds in oncology (Nancy Z. Zhou et al., 2008).

Material Science Applications

In material science, the synthesis of new aromatic polymers incorporating 1,3,5-triazine rings and long alkyl side chains from compounds structurally related to this compound has been explored. These polymers exhibit solubility in non-polar solvents and thermal stability, indicating their potential use in advanced materials (Jui-kun Lin et al., 1990).

Antitubercular and Antimicrobial Activity

The ultrasonic-assisted synthesis of benzamide derivatives has been investigated for their promising antitubercular activity. Compounds like 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives showing non-cytotoxic nature against the human cancer cell line HeLa. This research highlights the potential for developing new antitubercular drugs (Urja D. Nimbalkar et al., 2018).

Mechanism of Action

Target of Action

The primary target of 2,4-dichloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth.

Mode of Action

This compound interacts with DHFR, potentially inhibiting its activity . This inhibition disrupts the tetrahydrofolate synthesis pathway, affecting DNA synthesis and cell growth.

Biochemical Pathways

The compound affects the tetrahydrofolate synthesis pathway by inhibiting DHFR . This disruption can lead to a decrease in DNA synthesis and cell growth, potentially leading to cell death.

Result of Action

The inhibition of DHFR by this compound can lead to a decrease in DNA synthesis and cell growth . This can result in cell death, providing a potential mechanism for its therapeutic effects.

Properties

IUPAC Name

2,4-dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O/c1-8-13(9(2)19-15(18-8)21(3)4)20-14(22)11-6-5-10(16)7-12(11)17/h5-7H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSVUARLAFEVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.